Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester

Asymmetric Synthesis Chirality Transfer Deconjugative Esterification

tert-Butyl 2-(4-phenylcyclohexylidene)acetate (CAS 586354-82-7), also known as acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester, is a β,γ-unsaturated ester featuring a 4-phenylcyclohexylidene core and a bulky tert-butyl ester moiety. It belongs to a class of cyclohexylideneacetic acid derivatives commonly employed as chiral building blocks and intermediates in asymmetric synthesis.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 586354-82-7
Cat. No. B12588026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester
CAS586354-82-7
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=C1CCC(CC1)C2=CC=CC=C2
InChIInChI=1S/C18H24O2/c1-18(2,3)20-17(19)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-8,13,16H,9-12H2,1-3H3
InChIKeyDVODMFAQHRRGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 2-(4-phenylcyclohexylidene)acetate (CAS 586354-82-7) for Chiral Synthesis


tert-Butyl 2-(4-phenylcyclohexylidene)acetate (CAS 586354-82-7), also known as acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester, is a β,γ-unsaturated ester featuring a 4-phenylcyclohexylidene core and a bulky tert-butyl ester moiety . It belongs to a class of cyclohexylideneacetic acid derivatives commonly employed as chiral building blocks and intermediates in asymmetric synthesis. The tert-butyl ester group confers distinct steric and electronic properties compared to smaller alkyl esters, influencing both the compound's reactivity profile and its physicochemical characteristics such as lipophilicity (cLogP) and stability [1]. This guide provides a quantitative, comparator-driven evidence base to differentiate this specific compound from its closest analogs for scientific procurement decisions.

Why Generic Ester Substitution Fails for tert-Butyl 2-(4-phenylcyclohexylidene)acetate in Stereoselective Synthesis


Substituting tert-butyl 2-(4-phenylcyclohexylidene)acetate with a generic analog like the ethyl or isopropyl ester is not chemically equivalent for applications demanding high stereochemical fidelity. The deconjugative esterification of the parent acid is a key asymmetric transformation that proceeds via intramolecular chirality transfer, where the choice of alcohol directly dictates the stereochemical outcome and yield of the resulting chiral ester [1]. The tert-butyl ester's steric bulk can uniquely influence the reaction's transition state, leading to a differentiated enantiomeric excess (ee) not replicable by smaller alcohols. Published data shows this specific reaction can deliver β,γ-unsaturated esters with a high degree of chiral enrichment (e.g., 90% ee), a parameter intrinsically linked to the ester alcohol structure [2]. Therefore, procurement based on the core acid scaffold alone ignores the critical structure-activity relationship governing the chirality transfer process.

Quantitative Evidence Guide: tert-Butyl 2-(4-phenylcyclohexylidene)acetate vs. Analogs


Chiral Induction in Deconjugative Esterification: tert-Butyl Ester vs. Parent Acid

The core synthetic utility of tert-butyl 2-(4-phenylcyclohexylidene)acetate (the target compound) lies in its generation from optically active 2-(4-phenylcyclohexylidene)acetic acid via a deconjugative esterification that uniquely transfers axial chirality to a new carbon-centered chiral center. While the parent acid (comparator) possesses only axial chirality, the target tert-butyl ester acquires a new, highly enantioenriched C-centered chiral center as a direct result of this specific transformation [1]. The reaction is not merely a simple esterification; it is a chirality transfer process that generates a stereochemically complex product. The parent acid cannot offer this C-centered chirality.

Asymmetric Synthesis Chirality Transfer Deconjugative Esterification

Lipophilicity-Driven Differentiation: tert-Butyl Ester vs. Ethyl Ester for Biological Permeability

The calculated partition coefficient (cLogP) for tert-butyl 2-(4-phenylcyclohexylidene)acetate is 4.6123 , indicating significantly higher lipophilicity compared to its ethyl ester analog (CAS 115880-04-1). For the ethyl ester, the cLogP is expected to be approximately 3.8 based on its lower molecular weight and the smaller alkyl chain. This difference in lipophilicity is a critical parameter for applications such as membrane permeability in cell-based assays and CNS drug discovery, where higher LogP values often correlate with improved passive membrane diffusion. The tert-butyl ester's cLogP of ~4.6 places it in a more favorable range for crossing lipid bilayers than the ethyl ester.

Drug Discovery Lipophilicity Physicochemical Properties

Steric Bulk and Hydrolytic Stability: tert-Butyl Ester vs. Isopropyl Ester

The tert-butyl ester group is a well-established carboxy protecting group known for its greater resistance to nucleophilic attack and base-catalyzed hydrolysis compared to less sterically hindered secondary alkyl esters such as the isopropyl ester. The isopropyl analog (propan-2-yl 2-(4-phenylcyclohexylidene)acetate, CAS 919769-07-6) is more susceptible to premature ester cleavage during multi-step synthesis. This differential stability allows for orthogonal deprotection strategies where the tert-butyl ester survives reaction conditions that would cleave the isopropyl ester [1].

Synthetic Methodology Protecting Group Chemistry Stability

Reduced Crystalline Propensity: tert-Butyl Ester vs. Free Carboxylic Acid

The target tert-butyl ester, with its bulky hydrophobic group, is expected to resist crystallization more effectively than the free carboxylic acid, 2-(4-phenylcyclohexylidene)acetic acid (CAS 204014-40-4). Carboxylic acids are prone to strong intermolecular hydrogen bonding, often leading to high crystallinity and poor solubility in non-polar media. The esterification eliminates this hydrogen bond donor, typically resulting in a non-crystalline oil or low-melting solid with significantly enhanced solubility in common organic solvents . This difference is crucial for homogeneous catalysis and reaction scale-up.

Formulation Science Solubility Physical Properties

Application Scenarios for tert-Butyl 2-(4-phenylcyclohexylidene)acetate (CAS 586354-82-7): Where Differentiation Matters


Asymmetric Synthesis of Complex Chiral Intermediates

This compound is the product of a proven intramolecular chirality transfer reaction, providing direct access to a structurally complex, enantioenriched β,γ-unsaturated ester with a C-centered chiral center. Procurement of this specific tert-butyl ester is justified for laboratories aiming to advance chiral intermediate synthesis without investing in the development and optimization of the specialized deconjugative esterification protocol reported in the literature [1]. The availability of the pre-formed chiral ester accelerates the synthesis of potential active pharmaceutical ingredients (APIs) containing phenylcyclohexyl moieties.

Design and Synthesis of CNS-Penetrant Molecular Probes

With a calculated LogP of 4.6123 [1], the tert-butyl ester possesses optimal lipophilicity for passive membrane permeability, a crucial parameter for designing probes targeting intracellular or central nervous system (CNS) targets. This provides a significant advantage over the ethyl ester analog (estimated cLogP ~3.8) when membrane permeability is a project bottleneck. Researchers can procure this compound to improve the odds of obtaining cell-active candidates in early drug discovery screening.

Multi-Step Total Synthesis Requiring Orthogonal Protecting Group Strategies

The exceptional steric bulk of the tert-butyl ester offers superior resistance to hydrolytic cleavage, which is critical for the survival of the protected acid moiety during multi-step sequences that would cleave less sterically demanding esters like the isopropyl analog. Procuring this compound ensures compatibility with complex synthetic routes that require a robustly protected carboxylic acid functionality to remain intact until a late-stage deprotection [1]. This reduces the need for protecting group re-installation, thereby improving overall synthetic efficiency.

Solution-Phase Process Chemistry and Flow Chemistry Development

The target tert-butyl ester is expected to be a non-crystalline liquid or low-melting solid with excellent solubility in common organic solvents, a significant practical advantage over the crystalline, hydrogen-bonding free carboxylic acid. This physical property profile is ideal for solution-phase process chemistry, facilitating homogeneous reaction conditions, accurate reagent addition via pump, and simplified work-up procedures, which are all critical factors in process R&D and flow chemistry setups.

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